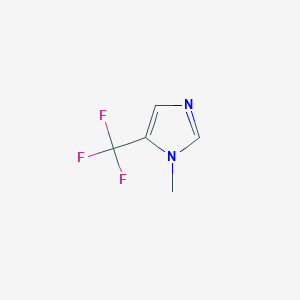
1H-Imidazole, 1-methyl-5-(trifluoromethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Imidazole, 1-methyl-5-(trifluoromethyl)- is a heterocyclic organic compound that features a five-membered ring containing three carbon atoms and two nitrogen atoms. This compound is known for its unique chemical properties, which make it valuable in various scientific and industrial applications. The presence of a trifluoromethyl group enhances its reactivity and stability, making it a significant compound in the field of organic chemistry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Imidazole, 1-methyl-5-(trifluoromethyl)- can be achieved through several methods. One common approach involves the reaction of N-(3-amino-5-(trifluoromethyl)phenyl)trifluoroacetamide with ammonium chloride in ethanol, followed by the addition of methylglyoxal and formaldehyde. The reaction mixture is stirred, heated, and then treated with sodium hydroxide to obtain the desired product .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as recrystallization and solvent extraction to purify the final product .
Análisis De Reacciones Químicas
Types of Reactions: 1H-Imidazole, 1-methyl-5-(trifluoromethyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Conditions vary depending on the substituent, but common reagents include halogens and organometallic compounds
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole oxides, while substitution reactions can produce various substituted imidazole derivatives .
Aplicaciones Científicas De Investigación
1H-Imidazole, 1-methyl-5-(trifluoromethyl)- has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 1H-Imidazole, 1-methyl-5-(trifluoromethyl)- involves its interaction with molecular targets and pathways. The trifluoromethyl group, with its strong electron-withdrawing effect, increases the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). This results in a blue shift in photoluminescent emission, making it useful in optoelectronic applications .
Comparación Con Compuestos Similares
- 2-Methyl-4-trifluoromethyl-1H-imidazole
- 3-(5-Methyl-1H-tetrazol-1-yl)aniline
- 4-(5-Methyl-1H-tetrazol-1-yl)aniline
Comparison: Compared to these similar compounds, 1H-Imidazole, 1-methyl-5-(trifluoromethyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of the trifluoromethyl group significantly enhances its reactivity and stability, making it more suitable for certain applications, such as in OLED technology and pharmaceutical synthesis .
Propiedades
Número CAS |
81769-70-2 |
|---|---|
Fórmula molecular |
C5H5F3N2 |
Peso molecular |
150.10 g/mol |
Nombre IUPAC |
1-methyl-5-(trifluoromethyl)imidazole |
InChI |
InChI=1S/C5H5F3N2/c1-10-3-9-2-4(10)5(6,7)8/h2-3H,1H3 |
Clave InChI |
VIJYUPDQSPUVCH-UHFFFAOYSA-N |
SMILES canónico |
CN1C=NC=C1C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


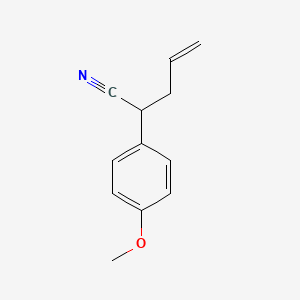
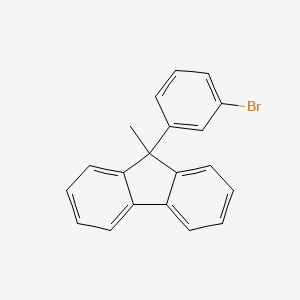
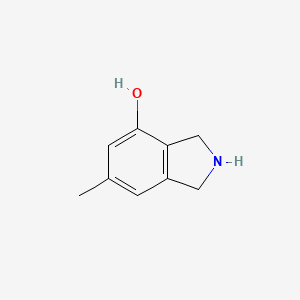
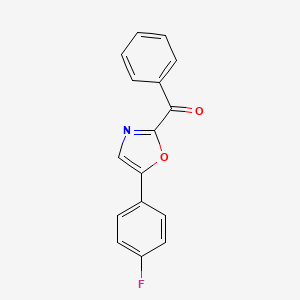

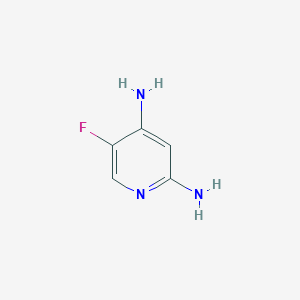
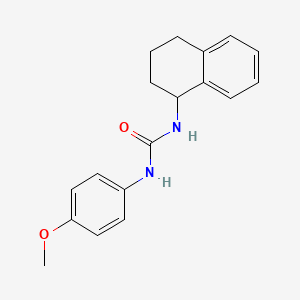
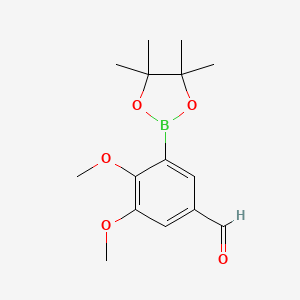


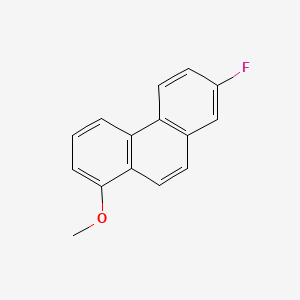
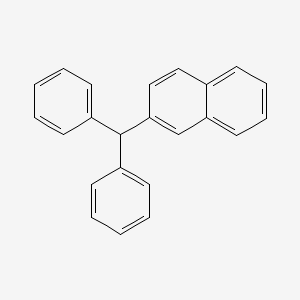
![3-[4-(3-phenoxypropyl)piperazin-1-yl]-1H-1,2,4-triazol-5-amine](/img/structure/B14131759.png)
![3-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-2-(propan-2-yl)-3,4-dihydro-2H-1,2-benzothiazin-4-ol 1,1-dioxide](/img/structure/B14131761.png)
